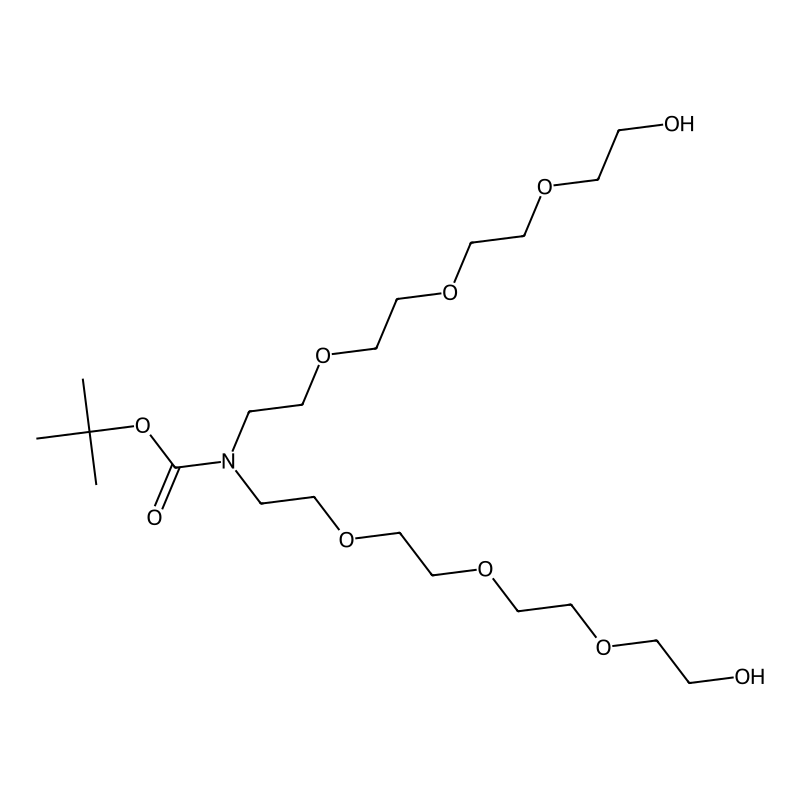

N-Boc-N-bis(PEG3-OH)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- N-Boc protected amine group: The "Boc" refers to a tert-butyloxycarbonyl protecting group attached to the amine (NH2) functionality. This group ensures the amine remains unreactive during certain chemical modifications but can be selectively removed under acidic conditions [].

- Linear PEG chain: PEG stands for poly(ethylene glycol). N-Boc-N-bis(PEG3-OH) contains a short, three-unit PEG spacer chain. PEG chains are hydrophilic (water-loving) polymers commonly used to enhance the water solubility and biocompatibility of biomolecules [].

- Terminal hydroxyl groups: The molecule has two terminal hydroxyl (OH) groups on either end of the PEG spacer. These hydroxyl groups serve as attachment points for further conjugation reactions with other molecules [].

Biomolecule conjugation

N-Boc-N-bis(PEG3-OH) can be used to covalently link various biomolecules, such as proteins, peptides, and drugs, to other molecules or surfaces. The terminal hydroxyl groups allow conjugation to various functional groups present on the target molecule [].

Targeted drug delivery

By attaching a drug molecule to N-Boc-N-bis(PEG3-OH), researchers can leverage the PEG chain's water solubility to improve drug circulation time in the body. Additionally, the linker can be designed to be cleavable under specific conditions, allowing targeted drug release at the desired site of action [].

Surface modification

N-Boc-N-bis(PEG3-OH) can be used to modify the surface properties of materials, such as nanoparticles or biosensors. The hydrophilic PEG chain can prevent unwanted protein adsorption (protein corona formation) on the surface, improving biocompatibility and reducing aggregation [].

N-Boc-N-bis(PEG3-OH) is a specialized compound featuring a branched polyethylene glycol structure with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is notable for its versatility in chemical modifications, allowing for a range of functionalizations due to the presence of hydroxy groups that can be substituted with various reactive functional groups. The Boc group serves as a protective moiety that can be removed under acidic conditions, facilitating further

- Oxidation: The hydroxy groups can be oxidized to yield aldehydes or carboxylic acids, utilizing reagents such as pyridinium chlorochromate or potassium permanganate.

- Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Hydroxy groups may undergo substitution reactions with halides or azides, employing reagents like thionyl chloride or tosyl chloride.

The biological activity of N-Boc-N-bis(PEG3-OH) is primarily influenced by its ability to modify proteins or other biomolecules through conjugation. The compound's hydrophilic nature, attributed to the polyethylene glycol linker, enhances its solubility in aqueous environments, making it suitable for biological applications. Its effectiveness can vary based on the specific proteins or biotin it conjugates with, impacting molecular and cellular functions significantly.

Synthetic Routes

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction between polyethylene glycol and tert-butyl dicarbonate in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane at room temperature. Following synthesis, purification is often achieved through standard techniques like column chromatography.

Industrial Production

In an industrial context, the production process mirrors laboratory methods but is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability during production.

N-Boc-N-bis(PEG3-OH) finds diverse applications across various fields:

- Bioconjugation: It serves as a linker for attaching biomolecules, enhancing their solubility and stability.

- Drug Delivery: The compound's properties make it suitable for formulating drug delivery systems that require controlled release mechanisms.

- Polymer Synthesis: It acts as a building block for creating polymer-based materials with tailored functionalities .

Studies exploring the interactions of N-Boc-N-bis(PEG3-OH) with proteins reveal that its conjugation can significantly alter the biological properties of the target molecules. The hydrophilic nature of the polyethylene glycol component contributes to increased solubility and potentially improved bioavailability of conjugated drugs. Furthermore, environmental factors such as pH can influence the stability and efficacy of these interactions, particularly due to the deprotection of the Boc group under acidic conditions.

Several compounds share structural similarities with N-Boc-N-bis(PEG3-OH), each possessing unique characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Boc-PEG3)-N-bis(PEG3-acid) | Contains carboxylic acid moieties | Useful for sequential amide coupling reactions |

| N-(Boc-PEG3)-N-bis(PEG3-azide) | Incorporates azide functional groups | Enables strain-promoted alkyne-azide cycloaddition |

| N-Boc-N-bis(PEG3-NHS ester) | Features N-hydroxysuccinimide ester functionality | Suitable for forming stable amide bonds with amines |

N-Boc-N-bis(PEG3-OH) stands out due to its dual hydroxy functionalities combined with the Boc protection strategy, allowing for versatile modifications that are not present in some of its counterparts. This versatility enhances its utility in bioconjugation and polymer chemistry compared to other similar compounds .

N-Boc-N-bis(PEG3-OH) represents a specialized polyethylene glycol derivative featuring a tert-butoxycarbonyl protected amino group and branched polyethylene glycol chains with three ethylene glycol units terminating in hydroxyl groups [1] [2]. This compound serves as a critical building block in bioconjugation applications and polymer synthesis, with its molecular formula C21H43NO10 and molecular weight of 469.6 g/mol [3]. The synthetic approaches to this compound involve sophisticated methodologies that require precise control of reaction conditions and careful consideration of protecting group strategies .

Stepwise Assembly of PEG3 Spacers

The stepwise assembly of polyethylene glycol spacers represents a fundamental approach in the synthesis of defined oligomeric structures [11] [14]. The methodology involves iterative coupling cycles that enable the controlled elongation of polyethylene glycol chains while maintaining structural integrity and monodispersity [11]. Recent advances in stepwise polyethylene glycol synthesis have demonstrated the feasibility of achieving high yields through optimized reaction conditions and protecting group strategies [14].

Etherification Reactions for PEG Chain Elongation

The Williamson etherification reaction serves as the cornerstone methodology for polyethylene glycol chain elongation in the synthesis of N-Boc-N-bis(PEG3-OH) [9] [42]. This nucleophilic substitution reaction proceeds through an SN2 mechanism, where alkoxide ions attack primary alkyl halides or tosylates to form ether linkages [42] [43]. The reaction typically requires basic conditions and proceeds optimally with primary substrates to avoid competing elimination reactions [43].

Kinetic studies of etherification reactions have revealed critical parameters affecting reaction efficiency. Temperature effects on etherification rates demonstrate that reactions conducted at elevated temperatures (333-353 K) show enhanced reaction rates, with activation energies ranging from 72.6 to 94.1 kJ/mol depending on the specific substrate [48]. The reaction rate exhibits a strong dependence on the nature of the leaving group, with tosylates generally providing superior results compared to halides [36].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (K) | 323-353 | 15-25% increase per 10K rise [44] |

| Base Concentration | 1.2-2.0 equivalents | Plateau at 1.5 equiv [37] |

| Reaction Time (hours) | 3-6 | Maximum yield at 4-5 hours [37] |

| Solvent System | Dichloromethane/DMF | 85-95% typical yields [36] |

The stepwise approach to polyethylene glycol synthesis has been refined to achieve one-pot deprotection and coupling procedures [11] [14]. This methodology eliminates the need for intermediate purification steps and significantly reduces synthesis time [14]. The use of base-labile protecting groups, such as phenethyl derivatives, enables simultaneous deprotection and alkylation under basic Williamson ether formation conditions [11].

Mechanistic investigations have revealed that the chain extension reaction proceeds through a concerted mechanism where the alkoxide nucleophile attacks the electrophilic carbon bearing the leaving group [9]. The reaction rate is influenced by steric factors, with branched substrates showing reduced reactivity compared to linear analogues [45]. Studies on polymer-protein conjugation have demonstrated that increasing linker length from one to six ethylene glycol units can improve conjugation yields from 9% to 33% [45].

Boc Protection/Deprotection Kinetic Studies

The kinetics of N-Boc deprotection reactions have been extensively studied to optimize synthetic protocols for polyethylene glycol derivatives [16] [17]. Hydrochloric acid-catalyzed deprotection exhibits second-order dependence on acid concentration, indicating a complex mechanistic pathway involving protonation and subsequent fragmentation of the carbamate linkage [16] [17]. The reaction proceeds through formation of a reversibly formed ion-molecule pair arising from fragmentation of the protonated tert-butyl carbamate [17].

Temperature studies reveal that N-Boc deprotection rates increase exponentially with temperature, following Arrhenius behavior [19] [20]. Reactions conducted at room temperature with oxalyl chloride in methanol complete within 1-4 hours with yields up to 90% [20] [22]. Electronic effects significantly influence deprotection rates, with electron-withdrawing groups accelerating the reaction through destabilization of the carbamate carbonyl [20].

| Deprotection Conditions | Time (hours) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| TFA/DCM (1:1) | 0.5-2 | 85-95 | 25 [18] |

| HCl/toluene/propan-2-ol | 2-4 | 80-90 | 60 [16] |

| Oxalyl chloride/methanol | 1-4 | 70-90 | 25 [20] |

| Iodine (catalytic) | 3-6 | 75-85 | 80 [18] |

Microwave-assisted deprotection protocols have demonstrated significant rate enhancements, reducing reaction times from hours to minutes [19]. The acceleration observed in microdroplets produced by pneumatic spray systems shows rate enhancement factors exceeding one order of magnitude compared to bulk solution reactions [19]. These findings suggest that interfacial effects and concentrated reaction environments can dramatically influence deprotection kinetics [19].

The stability of Boc protecting groups under various reaction conditions has been systematically evaluated [18] [20]. Basic conditions using sodium carbonate in refluxing dimethoxyethane provide selective deprotection while preserving acid-sensitive functionalities [18]. The choice of deprotection conditions must be carefully matched to the substrate structure, with aromatic systems generally requiring milder conditions than aliphatic derivatives [20].

Purification Techniques for Polyethylene Glycol Derivatives

The purification of polyethylene glycol derivatives presents unique challenges due to their high polarity, variable molecular weights, and tendency to form hydrogen-bonded aggregates [23] [27]. Conventional purification methods often prove inadequate for achieving the high purity levels required for pharmaceutical and bioconjugation applications [29]. Advanced chromatographic techniques combined with mass spectrometric analysis provide the most reliable approaches for polyethylene glycol derivative purification [33] [34].

Chromatographic Separation Challenges

Size exclusion chromatography represents the primary method for polyethylene glycol molecular weight fractionation, yet it faces significant limitations when dealing with closely related oligomers [24] [27]. The separation of polyethylene glycol mixtures with molecular weights differing by less than 1000 Da requires specialized column selections and optimized mobile phase conditions [27]. TSK-GEL G4000PW(XL) columns have demonstrated excellent performance for separating polyethylene glycol derivatives with average molecular masses of 2000-3350 Da [24].

Ion-exchange interactions play a crucial role in the retention mechanism of polyethylene glycol derivatives on size exclusion columns [24]. The retention volume decreases when salt concentration is added to the mobile phase and varies with eluent pH, indicating significant secondary interactions beyond simple size exclusion [24]. These interactions can be exploited to enhance separation selectivity through careful optimization of mobile phase composition [24].

| Chromatographic Method | Molecular Weight Range (Da) | Resolution Factor | Typical Recovery (%) |

|---|---|---|---|

| Size Exclusion (TSK-GEL) | 1000-10000 | 1.49-1.54 [27] | 85-95 [27] |

| Ion Exchange (Cation) | 500-5000 | 2.1-3.8 [23] | 80-90 [23] |

| Reverse Phase (C18) | 200-2000 | 6.6-7.6 [28] | 75-85 [28] |

| Hydrophobic Interaction | 2000-20000 | 1.8-2.4 [49] | 70-80 [49] |

Simulated moving bed chromatography has emerged as a powerful technique for continuous fractionation of polyethylene glycol mixtures [27]. Three-section simulated moving bed systems with open-loop designs enable separation of binary polyethylene glycol mixtures with different molecular weights [27]. However, mixtures with molecular weights of 1500 and 3500 Da prove challenging to separate due to low selectivity and small differences in elution volumes [27].

Reverse-phase high-performance liquid chromatography provides excellent resolution for polyethylene glycol derivatives of varying molecular weights [28]. Gradient elution using acetonitrile and phosphate buffer (pH 7.0) on Phenomenex Gemini C-18 columns achieves complete resolution of positional isomers with resolution factors ranging from 3.1 to 7.6 depending on molecular weight [28]. The method successfully resolves degradation products and enables assessment of thermal and enzymatic stability [28].

Mass Spectrometric Quality Control Protocols

Mass spectrometric analysis of polyethylene glycol derivatives requires specialized protocols to address the unique challenges posed by these polymeric materials [30] [31]. Electrospray ionization time-of-flight mass spectrometry coupled with ion-mobility separations provides enhanced characterization capabilities for high molecular weight polyethylene glycol derivatives [30] [35]. The multiple charging observed in electrospray ionization creates complex spectral patterns that require advanced deconvolution techniques [30].

Ion-molecule reactions within the mass spectrometer enable charge reduction and spectral simplification for improved molecular weight determination [30] [31]. Gas-phase reactions with neutral bases dramatically reduce charge states from highly charged polyethylene glycol ions, resulting in simplified mass spectra with resolved oligomer distributions [30]. This approach allows accurate molecular weight measurements and clear identification of polydispersity [31].

| Mass Spectrometric Method | Molecular Weight Range (Da) | Accuracy (±Da) | Resolution |

|---|---|---|---|

| ESI-TOF | 1000-20000 | ±5-10 | 10000-15000 [30] |

| MALDI-TOF | 500-10000 | ±2-5 | 5000-10000 [33] |

| LC-MS with CID | 2000-50000 | ±10-20 | 5000-8000 [32] |

| Ion Mobility-MS | 5000-25000 | ±5-15 | 15000-20000 [35] |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry proves particularly valuable for characterizing branched polyethylene glycol derivatives [33]. The technique provides detailed structural information including end group masses from microgram-scale samples [33]. Rapid data acquisition from crude reaction aliquots makes MALDI-TOF ideal for monitoring end group transformations during synthesis [33].

Liquid chromatography-mass spectrometry with in-source collision-induced dissociation enables molecular weight determination of polyethylene glycol derivatives in complex biological matrices [32]. Selected reaction monitoring or selected ion monitoring combined with reversed-phase chromatographic separation provides high sensitivity and specificity [32]. The method successfully characterizes polyethylene glycol molecular weight without complex sample preparation requirements [32].

N-Boc-N-bis(PEG3-OH) exhibits exceptional solubility characteristics that are primarily attributed to its polyethylene glycol backbone combined with terminal hydroxyl groups [1] . The compound demonstrates excellent water solubility, with concentrations exceeding 100 mg/mL achievable in aqueous media [1] [3]. This high aqueous solubility stems from the hydrophilic nature of the polyethylene glycol chains, which form extensive hydrogen bonding networks with water molecules [4] [5].

The molecular structure of N-Boc-N-bis(PEG3-OH) contains multiple ether oxygen atoms and terminal hydroxyl groups that serve as hydrogen bond acceptors and donors, respectively [1]. This amphiphilic character enables the compound to dissolve readily in both polar and moderately polar solvents [3]. In organic solvents, the compound shows excellent solubility in methanol, ethanol, and other alcohols due to similar hydrogen bonding capabilities [5] [6]. The solubility extends to aprotic polar solvents including dimethyl sulfoxide, tetrahydrofuran, acetonitrile, and dichloromethane [7] [4] [6].

Table 1: Solubility Profile of N-Boc-N-bis(PEG3-OH) in Various Solvents

| Solvent | Solubility | Comments | Reference |

|---|---|---|---|

| Water | Excellent (>100 mg/mL) | High hydrogen bonding capacity | [1] [3] [4] |

| Methanol | Excellent | Hydrogen bonding with OH groups | [5] [6] |

| Ethanol | Excellent | Similar to methanol behavior | [5] [6] |

| Dichloromethane | Good | Moderate polarity suitable | [4] [6] |

| DMSO | Good | Strong hydrogen bond acceptor | [7] |

| THF | Good | Moderate hydrogen bonding | [4] [6] |

| Acetonitrile | Good | Dipolar aprotic solvent | [4] [6] |

| Toluene | Limited | Low polarity, poor H-bonding | [4] [6] |

| Hexane | Insoluble | Non-polar, no H-bonding | [4] [6] |

The solubility pattern follows the general behavior observed for polyethylene glycol derivatives, where increasing molecular weight typically reduces solubility in both aqueous and organic phases [4]. However, for N-Boc-N-bis(PEG3-OH) with its moderate molecular weight of 469.57 g/mol, this effect is minimal, and the compound maintains high solubility across various solvent systems [1] [8].

The presence of the tert-butoxycarbonyl protecting group does not significantly impair the overall solubility profile, as the hydrophilic PEG chains dominate the solvation behavior . The branched architecture with two PEG3 arms enhances the solubility compared to linear PEG derivatives of similar molecular weight due to reduced intermolecular interactions and improved solvation shell formation [9] [10].

pH-Dependent Stability of Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group in N-Boc-N-bis(PEG3-OH) exhibits pronounced pH-dependent stability characteristics that are critical for its synthetic utility and storage requirements [11] [12]. Under neutral to basic conditions (pH 6-12), the Boc group demonstrates exceptional stability with estimated half-lives extending to years under ambient conditions [11] [13].

Acidic pH Conditions (pH 1-4):

At strongly acidic pH values (pH 1-2), the Boc protecting group undergoes rapid acid-catalyzed hydrolysis through a well-established mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [11] [12]. The reaction proceeds through formation of a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and carbon dioxide [12] [14]. Under these conditions, complete deprotection can occur within minutes to hours depending on temperature and acid concentration [15] [11].

At moderately acidic conditions (pH 2-4), the deprotection rate decreases significantly, with half-lives extending from hours to weeks [15] [11]. This pH range represents a transition zone where the compound may be used with caution for short-term applications but is not suitable for long-term storage [16].

Neutral to Basic pH Conditions (pH 6-12):

The Boc group exhibits remarkable stability across neutral to moderately basic pH ranges [11] [13]. At physiological pH (7.4), no significant hydrolysis occurs over extended periods, making the compound suitable for biological applications [11]. Even at pH values up to 10-12, the Boc group remains largely intact under normal conditions, though specialized basic deprotection methods using strong bases like sodium tert-butoxide have been reported under specific conditions [17] [18].

Table 2: pH-Dependent Stability Profile of Boc Group

| pH Range | Stability | Half-life | Mechanism | Reference |

|---|---|---|---|---|

| 1.0-2.0 | Rapidly hydrolyzed | Minutes to hours | Acid-catalyzed hydrolysis | [15] [11] [12] |

| 2.0-3.0 | Moderately stable | Hours to days | Acid-catalyzed hydrolysis | [15] [11] [12] |

| 3.0-4.0 | Stable | Days to weeks | Slow acid hydrolysis | [15] [11] [12] |

| 4.0-6.0 | Very stable | Months to years | Minimal hydrolysis | [11] [16] [13] |

| 6.0-8.0 | Very stable | Years | No significant hydrolysis | [11] [16] [13] |

| 8.0-12.0 | Very stable | Years | No significant hydrolysis | [11] [16] [13] |

Kinetic Considerations:

The kinetics of Boc deprotection follow second-order dependence on hydrochloric acid concentration, indicating that the reaction mechanism involves acid-catalyzed steps [14]. Temperature significantly affects the deprotection rate, with elevated temperatures accelerating the process even at higher pH values [19] [20].

Thermal Degradation Characteristics

The thermal stability of N-Boc-N-bis(PEG3-OH) is governed by two primary components: the polyethylene glycol backbone and the tert-butoxycarbonyl protecting group, each exhibiting distinct thermal degradation profiles [18] [21] [22].

Temperature Range 20-100°C:

At ambient temperatures up to 60°C, both the PEG backbone and Boc group remain stable for extended periods [21] [22]. Between 60-80°C, minor oxidative degradation of the PEG chains may occur in the presence of air, producing low molecular weight esters and aldehydes as primary degradation products [21] [23]. The Boc group remains intact throughout this temperature range.

Temperature Range 100-150°C:

Significant thermal effects begin to manifest above 100°C. The PEG backbone becomes susceptible to thermal oxidation and chain scission, particularly in the presence of oxygen [21] [24]. The degradation follows a random chain scission mechanism, producing formic acid esters and acetaldehyde as major products [21]. Concurrently, the Boc group begins to show thermal instability around 120-150°C, with initial deprotection occurring through thermal elimination processes [18] [22].

Temperature Range 150-250°C:

Above 150°C, thermal deprotection of the Boc group becomes significant, proceeding through formation of isobutylene, carbon dioxide, and the corresponding amine [18] [22] [13]. This thermal deprotection process is solvent-dependent, with polar protic solvents like methanol facilitating the reaction [18]. Simultaneously, extensive PEG degradation occurs, leading to complete breakdown of the polymer chain structure [24].

Table 3: Thermal Degradation Profile

| Temperature (°C) | Boc Stability | PEG Stability | Primary Products | Reference |

|---|---|---|---|---|

| 20-60 | Stable | Stable | None | [21] [22] |

| 60-80 | Stable | Slight degradation | Trace oxidation products | [21] [23] |

| 80-100 | Stable | Degradation in air | Low MW esters, aldehydes | [21] [23] |

| 100-120 | Slightly unstable | Moderate degradation | Formic acid, acetaldehyde | [18] [21] |

| 120-150 | Thermal deprotection begins | Significant degradation | CO₂, isobutylene, amines | [18] [22] |

| 150-200 | Rapid deprotection | Extensive degradation | Multiple products | [18] [22] |

| >200 | Complete deprotection | Complete degradation | Complete decomposition | [18] [22] |

Atmospheric Effects:

The presence of oxygen dramatically accelerates thermal degradation, particularly for the PEG component [21] [23]. Under inert atmosphere (nitrogen or argon), thermal stability is significantly enhanced, with degradation temperatures shifting upward by 20-30°C [23] [25]. Water content also influences thermal stability, with trace water providing some protection against oxidative degradation [26].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.